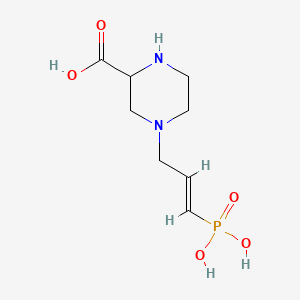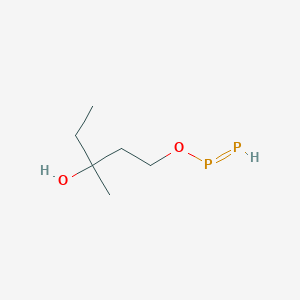![molecular formula C17H17N3O B10772064 [3H]ramosetron](/img/structure/B10772064.png)
[3H]ramosetron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3H]ramosetron is a radiolabeled form of ramosetron, a potent and selective serotonin type 3 receptor antagonist. Ramosetron is primarily used to treat nausea and vomiting associated with chemotherapy and postoperative recovery. It is also effective in managing symptoms of irritable bowel syndrome with diarrhea .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ramosetron hydrochloride involves multiple steps, starting from tetrahydrobenzoimidazole. The process includes protecting the compound by cycloacylation, arylcarbonylation, and acid hydrolysis . The intermediate compounds are then subjected to hydrogenation, hydrolysis, amidation, aromatic nucleus phosphinylidyneization, and fractionation . The final product is obtained through recrystallization, yielding white crystals with a melting point of 240-245°C .
Industrial Production Methods
Industrial production of ramosetron hydrochloride follows a similar multi-step process but is optimized for higher yield and purity. The use of solvents and reagents is carefully controlled to ensure safety and efficiency. The process typically involves large-scale hydrogenation and hydrolysis reactions, followed by purification through recrystallization .
化学反応の分析
Types of Reactions
Ramosetron undergoes various chemical reactions, including:
Oxidation: Ramosetron can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Ramosetron can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ramosetron, which can be used for further pharmacological studies .
科学的研究の応用
Chemistry
In chemistry, [3H]ramosetron is used as a radiolabeled tracer to study the binding affinity and kinetics of serotonin type 3 receptors. This helps in understanding the receptor’s role in various physiological processes .
Biology
In biological research, this compound is used to investigate the distribution and density of serotonin type 3 receptors in different tissues. This information is crucial for developing targeted therapies for conditions like irritable bowel syndrome and chemotherapy-induced nausea .
Medicine
In medicine, ramosetron is used to manage symptoms of irritable bowel syndrome with diarrhea and to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The radiolabeled form, this compound, is used in clinical studies to monitor the drug’s pharmacokinetics and biodistribution .
Industry
In the pharmaceutical industry, this compound is used in drug development and quality control processes. It helps in ensuring the consistency and efficacy of ramosetron-containing medications .
作用機序
Ramosetron exerts its effects by selectively antagonizing serotonin type 3 receptors. These receptors are located on the vagus nerve terminals in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. By blocking these receptors, ramosetron prevents the binding of serotonin, thereby reducing nausea, vomiting, and diarrhea .
類似化合物との比較
Similar Compounds
Ondansetron: Another serotonin type 3 receptor antagonist used to treat nausea and vomiting.
Granisetron: Similar to ondansetron, used for the same indications.
Palonosetron: A newer serotonin type 3 receptor antagonist with a longer half-life
Uniqueness of Ramosetron
Ramosetron is unique due to its higher potency and longer duration of action compared to other serotonin type 3 receptor antagonists. It is particularly effective in treating irritable bowel syndrome with diarrhea, a condition for which other similar compounds are not typically used .
特性
分子式 |
C17H17N3O |
|---|---|
分子量 |
285.36 g/mol |
IUPAC名 |
[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]-[1-(tritritiomethyl)indol-3-yl]methanone |
InChI |
InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1/i1T3 |
InChIキー |
NTHPAPBPFQJABD-WENCKANPSA-N |
異性体SMILES |
[3H]C([3H])([3H])N1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-[2-[3-(3-methylbutoxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10772016.png)
![(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10772019.png)
![(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10772023.png)


![[(2R,3R,5S,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772040.png)
![(E,3R,5S)-7-[2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772045.png)
![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(Z)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772078.png)

![4-[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B10772092.png)
